CB1 Receptor Activation: Near-Complete Loss of Activity vs. Parent Agonist
MDMB-FUBICA metabolite 3, as a carboxy hydrolysis product, demonstrates profoundly reduced CB1 receptor activation relative to the parent compound MDMB-FUBICA. While the parent SCRA is a potent CB1 agonist with reported EC50 values ranging from 2.7 to 9.72 nM [1], class-level analysis of structurally analogous tert-leucine carboxy metabolites (e.g., ADB-FUBICA hydrolysis metabolite) reveals that they exhibit no detectable CB1 activation at concentrations up to 1 μM [2]. This represents a >100-fold reduction in apparent potency and confirms the functional inactivation of the metabolite.
| Evidence Dimension | CB1 Receptor Activation (EC50) |
|---|---|
| Target Compound Data | No detectable activation at ≤1 μM (inferred from ADB-FUBICA metabolite) |
| Comparator Or Baseline | Parent MDMB-FUBICA: EC50 = 2.7–9.72 nM |
| Quantified Difference | >100-fold reduction (inferred) |
| Conditions | HEK293T cell β-arrestin2 recruitment assay; GTPγS binding; FLIPR membrane potential assay |
Why This Matters
Quantification of this metabolite serves as a reliable marker of parent drug exposure without confounding pharmacological activity, ensuring accurate interpretation in forensic casework.
- [1] Scite.ai citation: MDMB-FUBICA CB1 efficacy 5.79 nM; GTPγS binding 9.72 nM; FLIPR 2.7 nM. View Source
- [2] Janssens LK, et al. Functional evaluation of carboxy metabolites of synthetic cannabinoid receptor agonists featuring scaffolds based on L‐valine or L‐tert ‐leucine. 2021. View Source
